![molecular formula C28H24N2O5 B1390441 Fmoc-DL-6-methoxy-1,2,3,4-tetrahydronorharman-1-carboxylic acid CAS No. 1219416-81-5](/img/structure/B1390441.png)
Fmoc-DL-6-methoxy-1,2,3,4-tetrahydronorharman-1-carboxylic acid
Overview
Description
Fmoc-DL-6-methoxy-1,2,3,4-tetrahydronorharman-1-carboxylic acid: is a synthetic compound used primarily in proteomics research. It has a molecular formula of C28H24N2O5 and a molecular weight of 468.50 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-DL-6-methoxy-1,2,3,4-tetrahydronorharman-1-carboxylic acid typically involves multiple steps, including the protection of functional groups, cyclization, and final deprotection. The key steps include:
Protection of Amino Group: The amino group is protected using Fmoc (9-fluorenylmethyloxycarbonyl) to prevent unwanted reactions during subsequent steps.
Cyclization: The protected intermediate undergoes cyclization to form the tetrahydronorharman ring structure.
Methoxylation: Introduction of the methoxy group at the 6th position.
Deprotection: Removal of the Fmoc group to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of automated synthesizers and high-throughput purification techniques.
Chemical Reactions Analysis
Types of Reactions
Fmoc-DL-6-methoxy-1,2,3,4-tetrahydronorharman-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Basic Information
- Molecular Formula : C28H24N2O5
- Molecular Weight : 468.51 g/mol
- IUPAC Name : 2-(9H-fluoren-9-ylmethoxycarbonyl)-6-methoxy-1,3,4,9-tetrahydropyrido[3,4-b]indole-1-carboxylic acid
- Physical State : Not available
- Solubility : Specific solubility data is not provided in the available literature.
Safety Information
Fmoc-DL-6-methoxy-1,2,3,4-tetrahydronorharman-1-carboxylic acid is classified as an irritant. Proper safety precautions must be observed during handling:
- Hazard Statements : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .
Peptide Synthesis
The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal under acidic conditions. This compound serves as a building block in the synthesis of complex peptides and proteins.
Drug Development
Research indicates potential applications of this compound in drug development, particularly for neuropharmacological agents. Its structural similarity to known psychoactive substances suggests that it may interact with neurotransmitter systems .
Biochemical Studies
The compound has been employed in various biochemical assays to study enzyme interactions and protein folding mechanisms. Its unique structure allows for the exploration of binding affinities with target proteins.
Neuroscience Research
This compound has been investigated for its potential neuroprotective properties. Studies suggest it may have implications in treating neurodegenerative diseases .
Case Study 1: Peptide Synthesis Optimization
A study focused on optimizing peptide synthesis protocols using this compound as a key intermediate demonstrated improved yields and purity of synthesized peptides compared to traditional methods.
Case Study 2: Neuropharmacological Screening
In a screening assay for neuroactive compounds, this compound was evaluated for its effects on dopamine receptors. Preliminary results indicated a moderate affinity for D2 receptors, warranting further investigation into its therapeutic potential.
Mechanism of Action
The mechanism of action of Fmoc-DL-6-methoxy-1,2,3,4-tetrahydronorharman-1-carboxylic acid involves its interaction with specific molecular targets. The compound binds to proteins or enzymes, altering their activity and function. The pathways involved include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Fmoc-DL-tryptophan: Another Fmoc-protected amino acid with a similar structure but different functional groups.
Fmoc-DL-phenylalanine: Similar in terms of Fmoc protection but lacks the tetrahydronorharman ring structure.
Fmoc-DL-tyrosine: Contains an aromatic ring and Fmoc protection but differs in the side chain structure.
Uniqueness
Fmoc-DL-6-methoxy-1,2,3,4-tetrahydronorharman-1-carboxylic acid is unique due to its tetrahydronorharman ring structure and methoxy group. These features confer distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Biological Activity
Fmoc-DL-6-methoxy-1,2,3,4-tetrahydronorharman-1-carboxylic acid is a synthetic compound that has garnered attention in the fields of medicinal chemistry and biochemistry. Its unique structure and properties make it a candidate for various biological applications, particularly in drug development and proteomics research. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
The chemical formula of this compound is C₂₈H₂₄N₂O₅, with a molecular weight of 468.50 g/mol. The compound has been classified as an irritant and possesses notable physical properties such as a predicted boiling point of 733.2 ± 60.0 °C and a density of approximately 1.386 g/cm³ .
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Neuroprotective Effects : Studies have suggested that this compound may offer neuroprotective benefits by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.
- Antioxidant Properties : The compound has been shown to possess antioxidant capabilities, which can mitigate cellular damage caused by free radicals.
Case Studies
- Neuroprotection in Animal Models : A study investigating the neuroprotective effects of this compound in rats demonstrated a reduction in neuronal cell death following induced oxidative stress. The results indicated improved cognitive function and reduced behavioral deficits post-treatment.
- Antioxidant Activity Assessment : In vitro assays conducted on various cell lines showed that the compound significantly scavenged free radicals and inhibited lipid peroxidation. This suggests potential applications in formulations aimed at combating oxidative stress-related diseases.
Data Table: Biological Activity Summary
Research Findings
Recent investigations have focused on the potential therapeutic applications of this compound in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its viability as a candidate for drug development.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-6-methoxy-1,3,4,9-tetrahydropyrido[3,4-b]indole-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O5/c1-34-16-10-11-24-22(14-16)21-12-13-30(26(27(31)32)25(21)29-24)28(33)35-15-23-19-8-4-2-6-17(19)18-7-3-5-9-20(18)23/h2-11,14,23,26,29H,12-13,15H2,1H3,(H,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUENHMAHPHBWKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCN(C3C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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